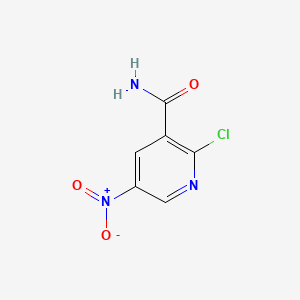

2-Chloro-5-nitronicotinamide

描述

Contextualization within Nicotinamide (B372718) and Pyridine (B92270) Chemistry Research

Nicotinamide, a form of vitamin B3, is a fundamental molecule in biochemistry, serving as a precursor to the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are crucial for numerous metabolic redox reactions within the cell. The pyridine ring is the core structural motif of nicotinamide and is a common scaffold in a vast array of pharmaceuticals and bioactive molecules.

The chemistry of pyridine and its derivatives is a rich and extensively studied area. The introduction of various substituents onto the pyridine ring can dramatically alter the molecule's electronic properties, solubility, and biological activity. Research in this area often focuses on the synthesis of novel derivatives to explore their potential in diverse applications, from medicine to agriculture.

Historical Perspective on Substituted Nicotinamide Derivatives in Medicinal Chemistry

The exploration of substituted nicotinamide and nicotinic acid derivatives has a long history in medicinal chemistry. Early research recognized the essential role of nicotinamide in preventing pellagra. Subsequently, scientists began to synthesize and evaluate a wide range of derivatives to modulate the biological activities associated with the nicotinamide scaffold.

This has led to the discovery of compounds with a variety of pharmacological effects. For instance, substituted nicotinamides have been investigated for their potential as anti-inflammatory, and antidiabetic agents. nih.gov The rationale behind these investigations often lies in the desire to create molecules that can interact with specific enzymes or receptors in the body, thereby exerting a therapeutic effect. The development of N-substituted chloroacetamides, for example, has been a fruitful area of research, leading to compounds with antibacterial and antifungal properties. ijpsr.inforesearchgate.net

Rationale for Research on 2-Chloro-5-nitronicotinamide and Related Structures

The scientific interest in this compound stems primarily from its potential as a versatile chemical intermediate for the synthesis of more complex molecules with desired biological or material properties. The rationale for its use in research can be broken down into the following key areas:

Pharmaceutical Development: The precursor to this compound, 2-Chloro-5-nitronicotinic acid, is a known intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and anti-cancer drugs. chemimpex.com This suggests that this compound itself is a valuable building block for creating novel drug candidates. The presence of the chloro and nitro groups provides sites for further chemical reactions, allowing for the generation of a library of derivatives for pharmacological screening.

Agrochemical Research: The precursor, 2-Chloro-5-nitronicotinic acid, is also utilized in the formulation of agrochemicals, such as herbicides. chemimpex.comchembk.com This indicates a potential application for derivatives of this compound in the development of new crop protection agents.

Material Science: The unique chemical properties imparted by the substituent groups on the pyridine ring make compounds like this compound of interest in material science. chemimpex.com They can be explored as components in the creation of advanced polymers and coatings. chemimpex.com

Exploration of Biological Activity: The combination of a chloro-substituted pyridine ring with a nitro group is found in various biologically active compounds. For example, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been synthesized and evaluated as potential antidiabetic agents. nih.gov This provides a strong impetus for researchers to synthesize and investigate compounds like this compound to explore their own potential biological activities.

In essence, this compound serves as a key scaffold that can be readily modified, allowing chemists to systematically explore the structure-activity relationships of this class of compounds and to develop new molecules with tailored properties for a range of applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-nitropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGBAOSZUCMBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209269 | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60524-15-4 | |

| Record name | 2-Chloro-5-nitro-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60524-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Nitronicotinamide

Direct Synthetic Routes to 2-Chloro-5-nitronicotinamide

The direct synthesis of this compound can be achieved through a few primary pathways, most notably starting from either nitrile or carboxylic acid precursors. These methods leverage fundamental organic reactions to install the required functional groups on the pyridine (B92270) core.

One of the direct routes to this compound involves the partial hydrolysis of a nitrile group. The starting material for this transformation is 2-chloro-3-cyano-5-nitropyridine. This precursor contains the necessary chloro and nitro substituents on the pyridine ring.

The conversion of the cyano group to a primary amide is a well-established transformation in organic synthesis. This reaction is typically carried out under acidic conditions. For instance, the partial hydrolysis of nitriles to amides can be effectively achieved using concentrated sulfuric acid. This method has been reported for the synthesis of various nitronicotinamides. While a specific detailed procedure for the hydrolysis of 2-chloro-3-cyano-5-nitropyridine to this compound is not extensively documented in the provided search results, the general principle of using concentrated sulfuric acid for the partial hydrolysis of nitriles to amides is a standard and applicable method.

A more common and well-documented approach for the synthesis of this compound proceeds through an acid chloride intermediate. This two-step process begins with the corresponding carboxylic acid, 2-chloro-5-nitronicotinic acid.

The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, 2-chloro-5-nitronicotinoyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

In a documented synthesis, 2-chloro-5-nitronicotinic acid (8.3 g, 0.04 mol) was refluxed with thionyl chloride (80 mL) for three hours. guidechem.com After the reaction, the excess thionyl chloride is removed, usually by evaporation, to yield the crude 2-chloro-5-nitronicotinoyl chloride.

The second step is the amidation of the newly formed acid chloride. This is achieved by reacting it with an ammonia (B1221849) source. In the same documented procedure, the resulting residue was dissolved in acetone (B3395972) (240 mL) and stirred at 25°C while aqueous ammonia was added dropwise. guidechem.com The reaction is typically rapid, completing within minutes. The product, this compound, precipitates from the solution and can be isolated by filtration. Pouring the concentrated reaction mixture into crushed ice can also facilitate the precipitation of the product. guidechem.com This method resulted in a 54.2% yield of the desired this compound, which appeared as a yellow solid. guidechem.com

Synthesis of Analogues and Derivatives of this compound

The this compound scaffold serves as a template for the synthesis of a wide array of analogues and derivatives. These modifications can be made by altering the substitution pattern on the pyridine ring or by substituting the amide nitrogen.

The synthesis of positional isomers of this compound involves starting with appropriately substituted pyridine precursors. For example, to synthesize an isomer like 2-chloro-6-methyl-5-nitronicotinamide, one would need to start with a pyridine ring that has a methyl group at the 6-position. The melting point of 2-chloro-6-methyl-5-nitronicotinamide has been reported as 195-196 °C. chemsynthesis.com

The synthesis of various nitropyridinecarboxamide isomers has been explored, often starting from the corresponding nicotinic acids. ontosight.ai For instance, isomers such as 2-nitropyridine-3-, -4-, -5-, or -6-carboxamides and 3-nitropyridine-4- or -6-carboxamides have been prepared from their respective acids, typically via the corresponding esters or acid chlorides. ontosight.ai The synthesis of chloro-substituted isomers would follow a similar logic, starting with the appropriately chlorinated and nitrated nicotinic acid. For example, 6-chloro-5-nitronicotinic acid is a known compound that could serve as a precursor to 6-chloro-5-nitronicotinamide. bldpharm.com Similarly, 4-chloro-5-nitronicotinic acid is another available precursor for a positional isomer. bldpharm.com

The amide nitrogen of this compound can be substituted with various alkyl or aryl groups to generate a library of N-substituted analogues. A general and effective method for this transformation involves the reaction of the corresponding acid chloride with a primary or secondary amine.

While direct N-substitution on this compound is not detailed in the provided results, a highly analogous procedure is reported for the synthesis of a series of N-substituted 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamides. nih.gov In this study, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride was refluxed with a variety of anilines, amines, and heterocyclic amines in dimethylformamide (DMF) to yield the desired N-substituted amide derivatives. nih.gov This "conventional manner" of synthesis can be directly applied to 2-chloro-5-nitronicotinoyl chloride, reacting it with different amines to obtain a range of N-substituted this compound analogues.

Another related study describes the synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides by treating 4',5-dichloro-3'-nitrosalicylanilide with various amines. nih.gov This further illustrates the general strategy of nucleophilic substitution to form N-substituted amides.

The pyridine ring of this compound possesses two key electrophilic sites that are amenable to derivatization: the carbon atom bearing the chloro group and the nitro group.

The nitro group can be readily reduced to an amino group, which dramatically alters the electronic properties of the ring and provides a handle for further functionalization, such as diazotization or acylation. The reduction of aromatic nitro groups is a fundamental transformation with numerous available methods. These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.commasterorganicchemistry.com Another common method is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comscispace.com For instance, the reduction of 2-chloro-5-nitrophenol (B15424) to 2-amino-5-chlorophenol (B1209517) has been achieved using zinc powder and hydrochloric acid. nih.gov Tin(II) chloride (SnCl₂) is also known to be a mild and effective reagent for the chemoselective reduction of nitro groups to amines. commonorganicchemistry.com The choice of reagent can be critical to avoid the reduction of other functional groups or dehalogenation.

The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as alkoxides, phenoxides, and amines, to displace the chloride and form new C-O, C-S, or C-N bonds. For example, a study on the synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides involved the reaction of a dichloro-nitrosalicylanilide with various sodium aryl oxides and alkoxides, demonstrating the displacement of a chloro substituent by oxygen nucleophiles. nih.gov This type of reaction would allow for the synthesis of 2-alkoxy- or 2-aryloxy-5-nitronicotinamide derivatives from this compound.

Mechanistic Aspects of Synthetic Pathways

The primary route for synthesizing this compound involves the amidation of its precursor, 2-chloro-5-nitronicotinic acid. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with ammonia.

A common method involves treating 2-chloro-5-nitronicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂). guidechem.com The mechanism of this initial step begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent elimination of sulfur dioxide and a proton to form the highly reactive 2-chloro-5-nitronicotinoyl chloride.

The subsequent amidation step proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and resulting in the formation of a protonated amide. A final deprotonation step, often facilitated by excess ammonia acting as a base, yields the final product, this compound.

The synthesis of the precursor, 2-chloro-5-nitronicotinic acid, itself involves several potential pathways, each with its own mechanistic nuances. One approach starts with 2-hydroxynicotinic acid. This undergoes nitration using a mixture of nitric acid and sulfuric acid, followed by a chlorination step using a reagent like phosphorus oxychloride (POCl₃). guidechem.com The nitration is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ, attacks the pyridine ring. The subsequent chlorination of the hydroxyl group likely proceeds through the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.

Optimization Strategies for Yield and Purity in this compound Synthesis

Achieving high yield and purity is a critical aspect of industrial chemical synthesis. For this compound, optimization strategies focus on several key parameters of the synthetic process, from the initial raw materials to the final purification steps.

Reaction Conditions:

The conditions for both the formation of the acyl chloride and the subsequent amidation are crucial. In the chlorination step with thionyl chloride, temperature control is important to prevent side reactions. Refluxing the mixture ensures the reaction goes to completion. guidechem.com For the amidation step, the rate of addition of aqueous ammonia and the reaction temperature are key. Performing the reaction at a controlled temperature, such as 25°C, and then pouring the mixture over ice helps to precipitate the product and can improve the yield and purity. guidechem.com

Catalysis:

In related syntheses, such as the preparation of 2-chloro-5-nitropyridine (B43025) from 2-hydroxy-5-nitropyridine, the choice of catalyst and its concentration are vital for maximizing yield. For instance, in a patented method for preparing 2-chloro-5-nitropyridine, the use of specific organic bases like 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) and Lewis acids such as zinc chloride has been shown to significantly improve the yield of the intermediate. google.com While not directly for the nicotinamide (B372718) derivative, these principles of catalysis in pyridine chemistry are applicable.

Purification Techniques:

Post-reaction work-up and purification are essential for obtaining a high-purity product. Common techniques include filtration to collect the precipitated solid, washing with water to remove inorganic byproducts, and recrystallization from an appropriate solvent to remove impurities. In one documented procedure, after filtration, the filtrate was concentrated and the remaining liquid was poured into crushed ice to precipitate the product, yielding a yellow solid. guidechem.com

Process Control and By-product Minimization:

Careful control over stoichiometry and reaction time can minimize the formation of by-products. For example, in the amidation step, using an excess of ammonia can help to drive the reaction to completion and neutralize the hydrochloric acid generated. The choice of solvent is also important; acetone has been used as a solvent for the amidation reaction. guidechem.com

Below is a table summarizing key optimization parameters from a documented synthesis of this compound from 2-chloro-5-nitronicotinic acid. guidechem.com

| Parameter | Value/Condition | Purpose |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Conversion of carboxylic acid to acyl chloride |

| Chlorination Temperature | Reflux | Ensure reaction completion |

| Amidation Reagent | Aqueous ammonia | Formation of the amide |

| Amidation Temperature | 25°C | Control reaction rate and minimize side reactions |

| Quenching Method | Pouring into crushed ice | Precipitate the product and improve isolation |

| Solvent | Acetone | Provide a medium for the amidation reaction |

By carefully controlling these factors, chemists can optimize the synthesis of this compound to achieve higher yields and a purer final product, which is crucial for its subsequent applications in various industries.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Nitronicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Chloro-5-nitronicotinamide is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amide protons. The pyridine (B92270) ring contains two aromatic protons. The proton at the 4-position is expected to appear as a doublet, coupled to the proton at the 6-position. Similarly, the proton at the 6-position should also present as a doublet, coupled to the proton at the 4-position. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, nitro, and carboxamide groups. The amide group (-CONH₂) will show two protons, which may appear as two separate broad singlets or a single broad singlet, depending on the solvent and temperature conditions, due to their exchange with the solvent and restricted rotation around the C-N bond.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 8.5 - 8.8 | Doublet (d) | ~2-3 |

| H-6 | 9.1 - 9.4 | Doublet (d) | ~2-3 |

| -NH₂ | 7.5 - 8.5 | Broad Singlet(s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the pyridine ring and the carboxamide group. The chemical shifts are influenced by the nature of the substituents. The carbon bearing the chloro group (C-2) and the carbon bearing the nitro group (C-5) are expected to be significantly deshielded. The carbonyl carbon of the amide group will appear at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 135 - 138 |

| C-4 | 138 - 142 |

| C-5 | 140 - 145 |

| C-6 | 150 - 155 |

| C=O | 165 - 170 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would display characteristic absorption bands for the various functional groups. The amide N-H stretching vibrations are expected in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide will be a strong band around 1680-1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated to appear near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3400 - 3200 | Stretching |

| C=O (Amide) | 1680 - 1650 | Stretching |

| NO₂ (Asymmetric) | 1550 - 1500 | Stretching |

| NO₂ (Symmetric) | 1350 - 1300 | Stretching |

| C-Cl | 800 - 600 | Stretching |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of non-polar bonds often produce strong Raman signals. For this compound, the symmetric stretching of the nitro group is expected to be a prominent feature in the Raman spectrum. The pyridine ring vibrations will also give rise to characteristic Raman shifts.

Table 4: Predicted Raman Shifts for this compound

| Functional Group / Vibration | Predicted Raman Shift (cm⁻¹) |

| Pyridine Ring Breathing | 990 - 1050 |

| NO₂ (Symmetric Stretch) | 1350 - 1300 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak is also anticipated. The fragmentation pattern would likely involve the loss of the amide group, the nitro group, and the chlorine atom.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 201 | Molecular Ion |

| [M+2]⁺ | 203 | Isotopic peak due to ³⁷Cl |

| [M-NH₂]⁺ | 185 | Loss of the amino group |

| [M-NO₂]⁺ | 155 | Loss of the nitro group |

| [M-Cl]⁺ | 166 | Loss of the chlorine atom |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a crystal, a three-dimensional model of the electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides unambiguous structural information for a crystalline material. rigaku.com The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the crystal lattice.

For this compound, a successful SC-XRD analysis would yield critical data regarding its molecular geometry. This includes the planarity of the pyridine ring, the torsion angles of the carboxamide (-CONH₂) and nitro (-NO₂) groups relative to the ring, and the specific lengths of the carbon-chlorine, carbon-nitrogen, and other key bonds. Furthermore, SC-XRD elucidates the supramolecular architecture, revealing how individual molecules pack together in the crystal lattice through interactions such as hydrogen bonds (e.g., between the amide protons and the nitro group or pyridine nitrogen of an adjacent molecule) and π–π stacking.

While SC-XRD data for closely related structures like the cocrystal of nicotinamide (B372718) with 2-chloro-5-nitrobenzoic acid have been reported nih.gov, specific, publicly available single-crystal structural data for this compound is not present in the surveyed scientific literature.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, providing a fingerprint of its crystalline phase(s). The sample is exposed to an X-ray beam, and the diffraction data is collected as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the compound's crystal structure. nih.gov

PXRD is invaluable for:

Phase Identification: Confirming the identity of a synthesized crystalline material by comparing its experimental PXRD pattern to a reference pattern, which can be simulated from SC-XRD data. researchgate.net

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms, which would appear as additional peaks in the diffractogram.

Lattice Parameter Refinement: While less precise than SC-XRD, PXRD data can be used to refine the unit cell parameters of a known crystal structure.

As specific experimental PXRD data for this compound is not available in the reviewed literature, the following table is a representative example illustrating how such data would be presented. The peak positions (2θ) and their relative intensities are unique to the compound's specific crystal lattice.

Table 1: Illustrative Powder X-ray Diffraction Data This table is a hypothetical representation of PXRD data for illustrative purposes.

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 80 |

| 21.1 | 4.21 | 100 |

| 25.8 | 3.45 | 65 |

| 28.3 | 3.15 | 30 |

| 31.7 | 2.82 | 50 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound from reaction byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A typical reverse-phase HPLC (RP-HPLC) method, analogous to that used for the structurally similar 2-Chloro-5-nitroaniline sielc.com, would be suitable for analyzing this compound. The retention time (the time it takes for the compound to elute from the column) is a characteristic identifier under specific conditions, while the peak area is proportional to its concentration, allowing for accurate purity determination (e.g., >99%).

Table 2: Representative RP-HPLC Method Parameters Based on methods for structurally related compounds sielc.com.

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% acid (e.g., Formic or Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Given the reported melting point of 181-183 °C for this compound chemsynthesis.com, its volatility may be limited, but analysis is potentially feasible.

In a GC-MS experiment, the molecule would first be separated from other volatile impurities in the GC column. Upon entering the mass spectrometer, it would be ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner. The mass-to-charge ratios (m/z) of the molecular ion and its fragments create a mass spectrum that serves as a molecular fingerprint.

The molecular weight of this compound (C₆H₄ClN₃O₃) is 201.57 g/mol . chemsynthesis.com The mass spectrum would show a molecular ion peak cluster at m/z 201 and 203, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively, in an approximate 3:1 ratio. Key fragmentation pathways would likely involve the loss of the amide group (-CONH₂), the nitro group (-NO₂), or chlorine (-Cl). Analysis of the fragmentation of the core structure, 2-chloro-5-nitropyridine (B43025), shows major peaks at m/z 158, 112, 85, 76, and 50, which could also be expected following initial fragmentation of the nicotinamide. nih.gov

Table 3: Predicted Key Mass Fragments for this compound

| m/z (for ³⁵Cl) | Predicted Fragment Identity |

|---|---|

| 201 | [M]⁺ (Molecular Ion) |

| 184 | [M - NH]⁺ or [M - OH]⁺ |

| 155 | [M - NO₂]⁺ |

| 157 | [M - CONH₂]⁺ (2-chloro-5-nitropyridine radical cation) |

| 127 | [M - CONH₂ - NO]⁺ |

| 111 | [M - CONH₂ - NO₂]⁺ |

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) is a preparative purification technique that bridges the gap between low-pressure column chromatography and high-pressure preparative HPLC. It operates at moderate pressures (typically 10-40 bar) and is used for purifying gram-to-kilogram quantities of a compound.

MPLC is an ideal method for the isolation of this compound after its synthesis. The technique offers higher resolution and speed than traditional gravity column chromatography. An HPLC method developed for analytical purposes can often be scaled up to MPLC by using a larger column packed with a similar stationary phase (e.g., C18 silica) and a proportionally higher mobile phase flow rate. sielc.com This allows for the efficient removal of synthetic impurities, yielding the compound at a high degree of purity required for subsequent research or applications. While no specific MPLC applications for this compound are documented in the searched literature, its use is a standard and logical step in a synthetic and purification workflow.

Biological Activities and Therapeutic Potential of 2 Chloro 5 Nitronicotinamide and Its Analogues

Antimicrobial Activities

The core structure of 2-Chloro-5-nitronicotinamide, featuring a chlorinated and nitrated pyridine (B92270) ring, serves as a key building block in the synthesis of various compounds with antimicrobial activity.

Evaluation of Anticoccidial Efficacy

Research into novel anticoccidial agents has explored a variety of nicotinamide (B372718) derivatives. A significant study in this area involved the synthesis of 5-nitronicotinamide (B3047862) and its analogues to evaluate their efficacy against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. nih.gov In this context, this compound was synthesized as a key intermediate. acs.org

The synthesis was achieved by treating 2-chloro-3-cyano-5-nitropyridine with sulfuric acid at 90°C. acs.org This intermediate was then used to create a series of 2-substituted 5-nitronicotinamides by reacting it with sodium alkoxides, benzyl (B1604629) oxide, phenoxide, or various amines. acs.org While the study demonstrated that analogues such as 5-nitronicotinamide and its 2-methyl and 4-methyl variations showed significant anticoccidial activity, specific efficacy data for this compound itself was not reported as it was primarily utilized as a precursor for these other compounds. nih.gov

Investigation of Antimycobacterial and Antitubercular Activity

The antimycobacterial potential of compounds derived from this compound has been investigated, particularly in the search for new treatments for leprosy and other mycobacterial infections.

In a study focused on developing new antileprosy drugs, this compound was used as a starting material for the synthesis of a series of 3-cyano-2-dialkyldithiocarbamoyl-5-nitropyridine derivatives. oup.comresearchgate.net The in vivo therapeutic efficacy of these derivatives was then evaluated in a mouse footpad model infected with Mycobacterium leprae. oup.comresearchgate.net

Several of the synthesized compounds demonstrated a significant reduction in the number of M. leprae in the footpads of infected mice, with some derivatives achieving a reduction of two orders of magnitude, an effect comparable to the established antileprosy drug, dapsone (B1669823). oup.comresearchgate.net Furthermore, the co-administration of some of these derivatives with dapsone resulted in a synergistic enhancement of activity. The compounds were also reported to be well-tolerated during the extended treatment period. researchgate.net

The same series of 3-cyano-2-dialkyldithiocarbamoyl-5-nitropyridine derivatives, synthesized from this compound, were also tested for their in vitro activity against a panel of fast-growing mycobacteria. oup.comresearchgate.net The compounds were shown to be active against Mycobacterium smegmatis, Mycobacterium aurum, Mycobacterium vaccae, and Mycobacterium fortuitum. oup.comresearchgate.net The Minimum Inhibitory Concentrations (MICs) for these derivatives were generally in the range of 0.4–6.25 mg/L, indicating potent antimycobacterial activity. oup.comresearchgate.net

Table 1: In Vitro Antimycobacterial Activity of this compound Derivatives

| Mycobacterium Species | General MIC Range (mg/L) |

|---|---|

| M. smegmatis | 0.4–6.25 |

| M. aurum | 0.4–6.25 |

| M. vaccae | 0.4–6.25 |

| M. fortuitum | 0.4–6.25 |

Data derived from studies on 3-cyano-2-dialkyldithiocarbamoyl-5-nitropyridine derivatives. oup.comresearchgate.net

Currently, there is no specific information available in the reviewed scientific literature regarding the direct effects of this compound or its immediate derivatives on the viability and metabolic state of actively growing versus dormant (non-replicating) mycobacterial cells.

Enzyme Inhibition and Modulation of Biological Pathways

Detailed studies on the specific enzyme inhibition or pathway modulation activities of this compound are not extensively documented in the available literature. Research has primarily focused on the synthesis of this compound as an intermediate and the subsequent biological evaluation of its derivatives. While the nitroaromatic structure is a feature of some enzyme inhibitors, the precise molecular targets of this compound have not been elucidated. guidechem.com

Histone Deacetylase (HDAC) Inhibitory Potential of Nicotinamide Derivatives

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov By removing acetyl groups from lysine (B10760008) residues on histones, HDACs lead to a more compact chromatin structure, thereby repressing transcription. nih.gov The aberrant activity of HDACs has been implicated in the pathogenesis of various diseases, including cancer, making them a significant target for therapeutic intervention. nih.gov

Nicotinamide itself is a known, albeit weak, inhibitor of class III HDACs (sirtuins). This has spurred the development of novel nicotinamide-based analogues with enhanced potency and selectivity for classical, zinc-dependent HDACs (Classes I, II, and IV). While specific studies on this compound are not extensively documented in publicly available literature, research on analogous nicotinamide derivatives has demonstrated significant HDAC inhibitory potential. These compounds often act as "zinc-binding groups" that chelate the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity.

Research into novel nicotinamide derivatives has identified compounds with potent inhibitory activity against various HDAC isoforms. For instance, certain synthesized nicotinamide derivatives have shown promising results in pan-HDAC and specific HDAC3 inhibition assays. The inhibitory concentrations (IC50) of these compounds highlight their potential as effective HDAC inhibitors.

| Compound | Pan-HDAC IC50 (µM) | HDAC3 IC50 (µM) |

|---|---|---|

| BG45 (Reference) | 5.506 | N/A |

Effects on Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Biosynthesis

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, central to metabolism and energy production. nih.gov It exists in an oxidized form (NAD+) and a reduced form (NADH), playing a critical role in redox reactions. Beyond its metabolic functions, NAD+ is a crucial substrate for several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, signaling, and chromatin remodeling. nih.gov

Nicotinamide is a primary precursor for NAD+ biosynthesis via the salvage pathway. The administration of nicotinamide and its derivatives can, therefore, influence intracellular NAD+ levels. Studies have shown that supplementation with nicotinamide riboside and other derivatives can effectively increase NAD+ concentrations in mammalian cells. nih.govacs.orgacs.org For example, various nicotinamide nucleoside derivatives have been reported to increase cellular NAD+ levels by 1.2 to 2.7-fold. nih.govacs.org

However, the efficiency of different precursors can be cell-type dependent. For instance, in cultured normal human epidermal keratinocytes, nicotinic acid and its derivatives were found to be more effective at up-regulating cellular NAD+ levels than nicotinamide and its derivatives. nih.govmdpi.com Supplementation with nicotinic acid led to a significant 1.3-fold increase in intracellular NAD+ levels. nih.gov This suggests that the metabolic pathways for NAD+ synthesis can vary, and the effect of a specific derivative like this compound would depend on its interaction with the enzymatic machinery of the target cells. The chloro and nitro substitutions on the nicotinamide scaffold could potentially alter its recognition and processing by the enzymes of the NAD+ salvage pathway.

Structure-Activity Relationship (SAR) Studies

The biological activity of nicotinamide derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Impact of Substituent Modifications on Biological Efficacy

The nature and position of substituents on the nicotinamide ring and the amide group significantly influence the HDAC inhibitory activity. For instance, in a series of N-phenyl nicotinamides identified as inducers of apoptosis, modifications to the phenyl ring and the nicotinamide core led to a 20-fold increase in potency. nih.gov The addition of a methyl group at the 6-position of the pyridine ring and the substitution of a methoxy (B1213986) group with an ethoxy group on the N-phenyl ring were key modifications that enhanced activity. nih.gov

For nitro-substituted heterocyclic compounds, the position of the nitro group is a critical determinant of biological activity. Studies on nitro-derivatives of various heterocyclic systems have shown that the placement of the nitro group at specific positions can lead to measurable mutagenic or biological activity, while substitution at other positions results in weak or no activity. nih.gov In the case of this compound, the presence of a chloro group at the 2-position and a nitro group at the 5-position would be expected to significantly modulate its electronic properties and steric profile, thereby affecting its interaction with biological targets.

Elucidation of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For nicotinamide-based HDAC inhibitors, the key pharmacophoric features typically include:

A zinc-binding group (ZBG): This group coordinates with the zinc ion in the active site of the HDAC enzyme. The amide group of nicotinamide can serve this function.

A linker region: This part of the molecule connects the ZBG to the cap group and occupies the hydrophobic channel of the enzyme's active site.

A cap group: This is typically a larger, often aromatic or heteroaromatic, group that interacts with the surface of the enzyme, contributing to binding affinity and selectivity.

The chloro and nitro substituents on the pyridine ring of this compound would be part of the cap group, influencing its interactions with the enzyme surface. The specific electronic and steric effects of these substituents would play a role in determining the compound's inhibitory profile against different HDAC isoforms.

In Vitro and In Vivo Biological Evaluation Methodologies

A variety of in vitro assays are employed to characterize the biological activity of nicotinamide derivatives.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro 5 Nitronicotinamide

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a potential drug molecule, or ligand, might interact with a biological target, such as an enzyme or receptor.

Prediction of Binding Modes with Enzymes and Receptors

Through molecular docking simulations, it is possible to predict how 2-Chloro-5-nitronicotinamide would bind to the active site of a target protein. For instance, in studies of other nicotinamide (B372718) derivatives, docking has been used to identify key pharmacophoric features necessary for interaction with enzyme catalytic pockets, such as that of VEGFR-2. mdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of a docking algorithm to explore various binding poses. nih.gov The resulting conformations are then scored to identify the most likely binding mode.

Analysis of Interaction Forces and Key Residues

Once a binding mode is predicted, a detailed analysis can reveal the specific forces driving the interaction. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies on nicotinamide riboside have identified its binding modes within the active sites of various viral and human proteins. nih.gov A similar analysis for this compound would identify the key amino acid residues in a target's binding pocket that form crucial contacts with the ligand. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs. Molecular dynamics (MD) simulations can further refine these findings by providing insights into the stability of the ligand-protein complex over time. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong theoretical binding affinity to the target. |

| Key Interacting Residues | ASP-123, LYS-45, PHE-98 | Suggests hydrogen bonding with aspartic acid and lysine (B10760008), and hydrophobic interactions with phenylalanine. |

| Predicted Pose Stability | High | The ligand is predicted to form a stable complex within the binding site. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies on this compound are not widely available.

In Silico Prediction of Biological Properties

In silico methods are instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. These predictions help in the early identification of potential liabilities that could lead to drug failure in later stages of development. csmres.co.uk

Theoretical Assessment of Pharmacokinetic Parameters

Various computational models and web-based tools, such as SwissADME and pkCSM, can be used to predict the pharmacokinetic profile of this compound. researchgate.netyoutube.com These tools use the chemical structure of the molecule to estimate parameters like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. For nitroaromatic compounds, specific quantitative structure-activity relationship (QSAR) models have been developed to predict their biological activities and toxicities. nih.govnih.gov

Prediction of Absorption and Distribution Profiles

The absorption of a drug is often related to its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). Distribution, on the other hand, is influenced by factors like plasma protein binding. In silico tools can provide estimations for these parameters. For instance, a high PSA might suggest good solubility but poor membrane permeability. youtube.com By analyzing these predicted profiles, researchers can anticipate whether this compound is likely to be orally bioavailable and reach its intended target in the body.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range for Drug-Likeness |

| Molecular Weight | 201.57 g/mol | < 500 g/mol |

| LogP | 1.5 | -0.7 to 5.0 |

| Topological Polar Surface Area | 85.1 Ų | < 140 Ų |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeant | No | - |

Note: The data in this table is based on general predictions for a molecule with the structure of this compound and is for illustrative purposes. Specific experimental validation is required.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule. acs.org These methods can be used to calculate a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

For substituted pyridines, DFT has been employed to accurately predict acidity constants and to understand the effects of substituents on the electronic properties of the ring. acs.org In the case of this compound, quantum chemical calculations could reveal how the chloro and nitro substituents, along with the nicotinamide moiety, influence the molecule's reactivity and potential interaction mechanisms. Such studies on related molecules like 1-methyl-nicotinamide have been used to analyze reactive regions of the molecule through molecular electrostatic potential (MEP) maps. asianpubs.org These computational approaches are also instrumental in predicting reaction pathways and the stability of different molecular conformations. rsc.orgrsc.org

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its behavior and properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the distribution of electrons within a molecule and identifying regions of interest for chemical interactions.

Key aspects of the electronic structure of this compound that can be computationally investigated include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The energies of the HOMO and LUMO orbitals are crucial in determining the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule. This map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. For a molecule like this compound, the electronegative oxygen atoms of the nitro and amide groups, as well as the nitrogen atoms, are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amide group would exhibit positive potential.

Table 1: Theoretical Electronic Properties of this compound (Illustrative)

| Parameter | Description | Predicted Trend/Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher energy indicates a greater tendency to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. |

Note: The values in this table are illustrative and represent the type of data that would be generated from a computational study. Specific numerical values require dedicated DFT calculations for this compound.

Prediction of Reactivity and Stability

Building upon the electronic structure analysis, computational models can predict the global reactivity and stability of this compound. Several global reactivity descriptors, derived from the HOMO and LUMO energies, are used to quantify these properties.

These descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Hard molecules have a large energy gap, indicating higher stability and lower reactivity. researchgate.netias.ac.in

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of a molecule's electron cloud to be polarized. Soft molecules have a small energy gap and are generally more reactive. researchgate.netresearchgate.net

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

The presence of the electron-withdrawing nitro group (-NO2) and the chlorine atom (-Cl) on the pyridine (B92270) ring is expected to significantly influence the reactivity of this compound. These groups would likely lower the energy of the LUMO, increasing the molecule's electrophilicity.

Table 2: Predicted Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Predicted Significance |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates the molecule's stability towards deformation of its electron cloud. |

| Chemical Softness (S) | S = 1 / η | Represents the molecule's polarizability and reactivity. |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are illustrative and represent the type of data that would be generated from a computational study. Specific numerical values require dedicated DFT calculations for this compound.

Applications in Organic Synthesis and Pharmaceutical Development

Role as a Key Intermediate in Complex Molecule Synthesis

2-Chloro-5-nitronicotinamide serves as a pivotal building block in the construction of more complex molecular architectures. The reactivity of its substituent groups can be selectively exploited to introduce a variety of other functionalities, making it a valuable precursor in multi-step syntheses. The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse fragments. Simultaneously, the nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized.

The precursor to this compound, 2-chloro-5-nitropyridine (B43025), is a well-established intermediate in the synthesis of a range of bioactive molecules. google.comgoogle.com Its utility underscores the importance of the 2-chloro-5-nitropyridine scaffold, which is shared by the title compound. For instance, 2-chloro-5-nitropyridine is a key starting material in the synthesis of various compounds with applications in agriculture and medicine, including bactericides and antibiotics. google.com

Strategies for Scaffold Modification and Diversification

The chemical architecture of this compound offers multiple avenues for structural modification, allowing chemists to fine-tune the properties of the resulting molecules. The primary sites for modification are the chloro and nitro groups, as well as the amide functionality.

Table 1: Potential Scaffold Modifications of this compound

| Reactive Site | Transformation | Potential Reagents and Conditions | Resulting Functionality |

| 2-Chloro group | Nucleophilic Aromatic Substitution | Amines, alcohols, thiols | Substituted amino, alkoxy, or thioether groups |

| 5-Nitro group | Reduction | Fe/HCl, SnCl2, H2/Pd-C | Amino group |

| 5-Amino group (after reduction) | Acylation, Alkylation, Diazotization | Acyl chlorides, alkyl halides, NaNO2/HCl | Amides, secondary/tertiary amines, diazonium salts |

| Carboxamide group | Hydrolysis | Acid or base catalysis | Carboxylic acid |

| Carboxamide group | Dehydration | P2O5, SOCl2 | Nitrile |

The selective manipulation of these functional groups allows for the creation of diverse libraries of compounds for biological screening. For example, the reduction of the nitro group to an amine opens up a plethora of possibilities for further derivatization, including the formation of amides, sulfonamides, and ureas, which are common pharmacophores in medicinal chemistry.

Process Chemistry Aspects for Scalable Production

The viability of this compound as a key intermediate in pharmaceutical manufacturing is contingent upon the availability of a robust and scalable synthesis route. While the direct industrial-scale synthesis of the amide is not widely documented, a high-yield preparation method for its immediate precursor, 2-chloro-5-nitropyridine, has been patented. google.com

This patented process describes a "one-pot" method that avoids hazardous nitration reactions and uses inexpensive and readily available raw materials. google.com The key steps involve the condensation of a 2-halogenated acrylate (B77674) with nitromethane, followed by cyclization to form 2-hydroxy-5-nitropyridine, which is then chlorinated to give 2-chloro-5-nitropyridine with a reported purity of over 99%. google.com

The conversion of the corresponding carboxylic acid, 2-chloro-5-nitronicotinic acid, to the amide is a standard and scalable chemical transformation. A common laboratory-scale method involves the treatment of the carboxylic acid with thionyl chloride to form the acid chloride, followed by the addition of aqueous ammonia (B1221849) to yield this compound.

Future Research Directions and Unexplored Avenues for 2 Chloro 5 Nitronicotinamide

Exploration of New Biological Targets and Therapeutic Areas

The structural motifs present in 2-Chloro-5-nitronicotinamide are found in various biologically active molecules, suggesting that this compound could be a valuable scaffold for drug discovery. Nicotinamide (B372718) derivatives have been investigated for a range of therapeutic applications, including as anticancer and antifungal agents. nih.govniscpr.res.inlatrobe.edu.au This provides a strong rationale for exploring the potential of this compound in these and other therapeutic areas.

Future research should focus on screening this compound and its analogues against a wide array of biological targets. Given the established activities of related compounds, initial investigations could prioritize:

Anticancer Activity: Nicotinamide derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com Screening this compound against a panel of cancer cell lines could reveal potential cytotoxic or cytostatic effects.

Antifungal Activity: The nicotinamide scaffold is a key component of several antifungal compounds, including some that act as succinate (B1194679) dehydrogenase inhibitors. acs.org Investigating the efficacy of this compound against pathogenic fungi, such as Candida albicans and Aspergillus fumigatus, could lead to the development of new antifungal therapies. latrobe.edu.aunih.govnih.gov

Advanced Derivatization for Enhanced Potency and Selectivity

The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Advanced derivatization strategies can be employed to fine-tune the compound's properties, aiming to enhance its potency against specific biological targets while improving its selectivity and pharmacokinetic profile.

Key areas for derivatization include:

Modification of the Carboxamide Group: The amide nitrogen can be substituted with various alkyl, aryl, or heterocyclic groups to explore interactions with target binding pockets.

Substitution of the Chlorine Atom: The chlorine at the 2-position of the pyridine (B92270) ring is a potential site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This would significantly alter the electronic properties of the molecule and could lead to new biological activities.

A systematic approach to derivatization, guided by computational modeling and biological screening, will be crucial for the rational design of analogues with improved therapeutic potential. acs.org

Integration with Novel Synthetic Methodologies

The efficient and versatile synthesis of this compound derivatives is essential for exploring their therapeutic potential. While classical synthetic routes exist, the integration of novel synthetic methodologies could provide more efficient and sustainable access to a diverse library of analogues.

Future research in this area could focus on:

Late-Stage C-H Functionalization: Modern techniques for the direct functionalization of C-H bonds in pyridine rings offer a powerful tool for modifying the scaffold of this compound. rsc.orgnih.govbeilstein-journals.orgresearchgate.net These methods can introduce new functional groups with high regioselectivity, avoiding the need for lengthy de novo syntheses.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents. chemrxiv.org

The adoption of these advanced synthetic methods will accelerate the drug discovery process by facilitating the rapid generation of novel derivatives for biological evaluation.

Investigating Bioreductive Activation Mechanisms

The presence of a nitroaromatic group in this compound suggests that it may function as a bioreductive prodrug. nih.gov Such compounds are typically inactive in their parent form but can be selectively activated under hypoxic conditions, which are characteristic of the microenvironment of solid tumors. nih.govfrontiersin.org This hypoxia-selectivity offers a promising strategy for targeted cancer therapy with reduced off-target toxicity. mdpi.com

The bioreductive activation of nitroaromatic compounds is typically mediated by nitroreductase enzymes, which reduce the nitro group to form reactive species like nitroso, hydroxylamino, and amino derivatives. nih.govnih.gov These reduced metabolites can then exert a cytotoxic effect.

Future research should investigate:

Enzymatic Reduction: Studies should be conducted to determine if this compound is a substrate for various nitroreductase enzymes.

Hypoxia-Selective Cytotoxicity: The cytotoxic activity of this compound should be evaluated under both normoxic and hypoxic conditions to assess its potential as a hypoxia-activated prodrug.

Mechanism of Action of Reduced Metabolites: The identification and characterization of the metabolites formed upon bioreduction will be crucial for understanding the mechanism of action and for designing more effective second-generation prodrugs. rsc.org

The exploration of this compound as a bioreductive agent could lead to the development of novel targeted therapies for cancer and other diseases associated with hypoxic environments.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-5-nitronicotinamide in laboratory settings?

- Synthesis typically involves halogenation and nitration of nicotinamide derivatives. Key methods include:

- Using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) as chlorinating agents in solvents like dichloromethane or benzene under reflux (50–80°C for 1–12 hours) .

- Optimizing reaction time and temperature to minimize side products (e.g., over-nitration or incomplete substitution).

- Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro groups at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research-grade material) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols.

- Storage : Keep in a sealed container in a dry, cool, and well-ventilated area, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Use density functional theory (DFT) to calculate electron density maps and identify reactive sites (e.g., Cl at position 2 vs. nitro at position 5).

- Simulate transition states to predict regioselectivity in reactions with amines or thiols.

- Validate models experimentally by comparing predicted vs. observed reaction outcomes.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?

- Cross-validation : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals) .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous peaks.

- Literature benchmarking : Compare data with structurally similar compounds (e.g., 5-Chloro-2-nitroaniline, CAS 1635-61-6) to identify systematic errors .

Q. What strategies are effective in optimizing reaction conditions to enhance the yield of this compound amid competing side reactions?

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, while non-polar solvents (e.g., toluene) reduce hydrolysis .

- Catalyst selection : Lewis acids (e.g., FeCl₃) can accelerate nitration without over-oxidizing the amide group.

- Temperature gradients : Stepwise heating (e.g., 0°C → 50°C) minimizes decomposition of thermally sensitive intermediates .

Q. What role does this compound play in medicinal chemistry research, particularly in drug discovery?

- Intermediate synthesis : It serves as a precursor for antimalarial and antibiotic agents due to its nitro and chloro substituents, which enable facile functionalization .

- Structure-activity relationship (SAR) studies : Modify the nitro or amide groups to evaluate impacts on bioactivity (e.g., bacterial growth inhibition).

Methodological Notes

- Experimental Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) rigorously, as minor variations can significantly alter outcomes .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate experimental noise from meaningful trends in yield or purity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。